6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoronicotinic acid
Overview
Description
The compound is a nicotinic acid derivative with a pyrrolidine ring and a tert-butyldimethylsilyloxy group. Nicotinic acid, also known as niacin, is a form of vitamin B3 found in food and used as a dietary supplement and medication . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis . The tert-butyldimethylsilyloxy group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure would be based on the nicotinic acid molecule, with the pyrrolidine ring and tert-butyldimethylsilyloxy group attached at specific positions . The exact structure would depend on the locations of these attachments.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and position of the pyrrolidine ring and tert-butyldimethylsilyloxy group .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
- A key application involves the synthesis of pharmaceutical intermediates, such as the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid, which is a critical step in the preparation of pharmaceutical compounds. This process includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination developed for the precise introduction of specific functional groups (Xin Wang et al., 2006).
Development of Antibacterial Agents
- The research has contributed to the development of fluoroquinolone antibiotics, demonstrating the synthesis and structure-activity relationships of fluoroquinolones as potent antibacterial agents. This includes the design and synthesis of derivatives with varied substituents to enhance their antibacterial efficacy (D. Bouzard et al., 1992).
Methodologies for Complex Molecular Structures
- Studies have also focused on developing methodologies for synthesizing complex molecular structures, such as the efficient one-pot preparation of pyrrolizines and the divergent synthesis of pyridazines and pyrroles. These methodologies are crucial for constructing molecular frameworks applicable in various areas of chemical research and drug development (Y. Yagyu et al., 1998; E. Rossi et al., 2007).
Influenza Neuraminidase Inhibitors
- Research on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors has shown the potential of using pyrrolidine cores to create potent inhibitors. This has implications for the development of antiviral drugs, particularly in addressing flu outbreaks (G. T. Wang et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3Si/c1-17(2,3)24(4,5)23-11-12-8-9-20(10-12)14-7-6-13(16(21)22)15(18)19-14/h6-7,12H,8-11H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCDNWBSUCSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673617 | |
Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-21-4 | |
Record name | 6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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